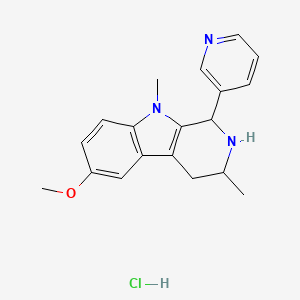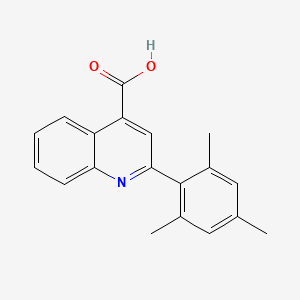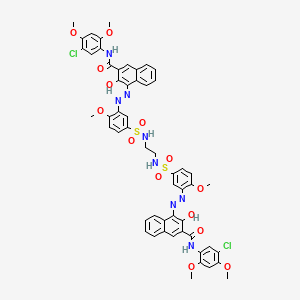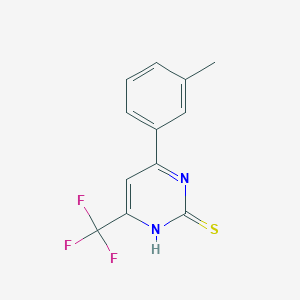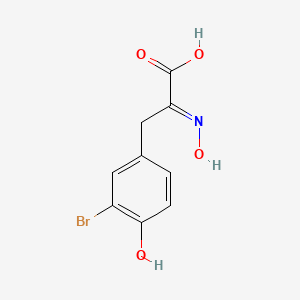
3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid: is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a hydroxyimino group attached to a phenyl ring and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid typically involves the bromination of 4-hydroxyphenyl derivatives followed by the introduction of the hydroxyimino group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The hydroxyimino group can be introduced through the reaction of the brominated intermediate with hydroxylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving brominated and hydroxylated phenyl derivatives.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyimino group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 3-Bromo-4-hydroxybenzoic acid
- 4-(3’-Bromo-4’-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline
Comparison: Compared to similar compounds, 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid is unique due to the presence of both a bromine atom and a hydroxyimino group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8BrNO4 |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)/b11-7+ |
Clave InChI |
OTQJUBTXGZWKKA-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C/C(=N\O)/C(=O)O)Br)O |
SMILES canónico |
C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


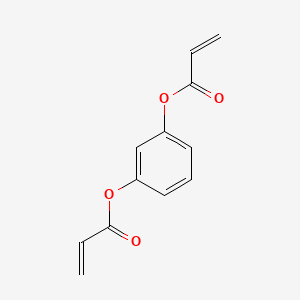
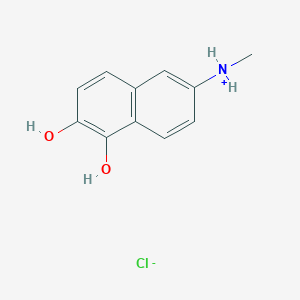
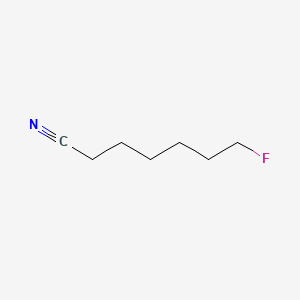




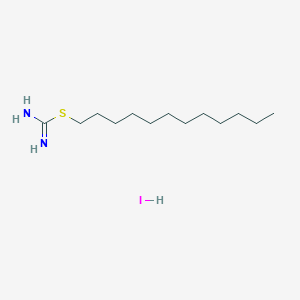

![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
